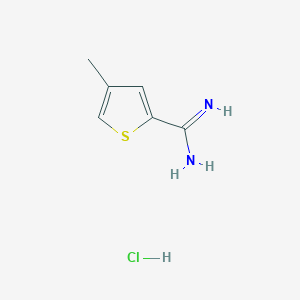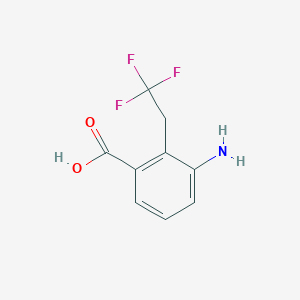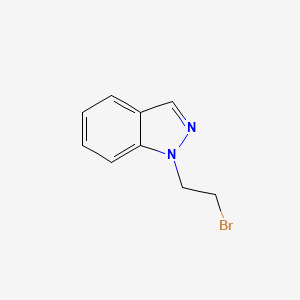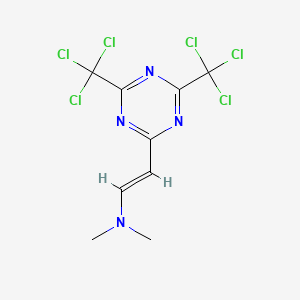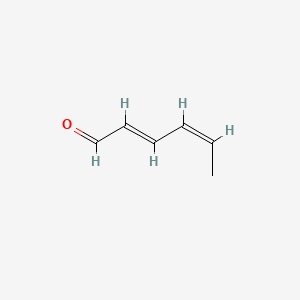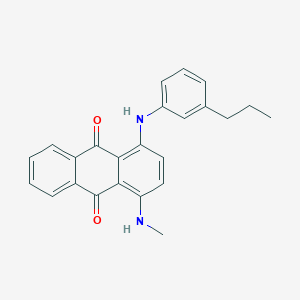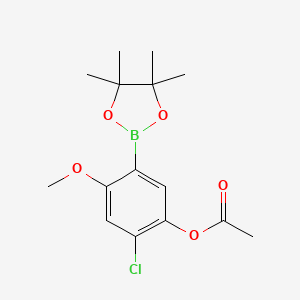
4-((2R,6S)-2,6-Dimethylmorpholino)picolinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is a chemical compound known for its unique structure and properties. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, making it a chiral molecule with specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Methylation: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Picolinic Acid: The dimethylmorpholine is then coupled with picolinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the picolinic acid moiety.
Substitution: Substituted derivatives at the picolinic acid position.
Scientific Research Applications
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. It may also interact with receptors in biological systems, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 4-((2R,6S)-2,6-Dimethylmorpholino)methylbenzoic acid
- 4-((2R,6S)-2,6-Dimethylmorpholino)acetic acid
Uniqueness
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is unique due to its specific stereochemistry and the presence of both a morpholine ring and a picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)10-3-4-13-11(5-10)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)/t8-,9+ |
InChI Key |
BZUPNXZUYRGSPT-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC=C2)C(=O)O |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


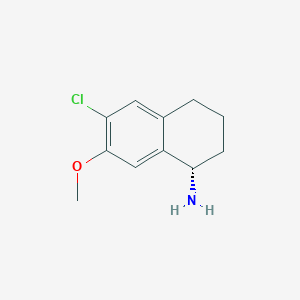

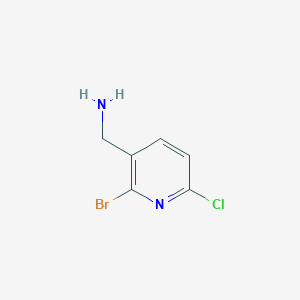
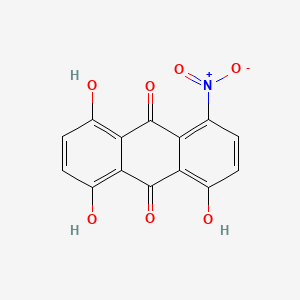
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
